molecular formula C17H19NO2 B10851644 Naphthalen-2-yl cyclohexylcarbamate

Naphthalen-2-yl cyclohexylcarbamate

Cat. No.: B10851644
M. Wt: 269.34 g/mol
InChI Key: ZYHUWMGJJOBBCF-UHFFFAOYSA-N
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Description

Naphthalen-2-yl cyclohexylcarbamate is a synthetic chemical compound of interest in medicinal chemistry research, particularly in the development of novel anti-infective agents. It belongs to a class of compounds characterized by a naphthalene ring system linked to a carbamate functionality. Structurally related naphthalene carbamates have been investigated for their potent biological activities, showing promise as antibacterial and antimycobacterial agents in preclinical research . Compounds within this chemical class have demonstrated significant activity against Gram-positive bacteria, including strains of Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The proposed mechanism of action for similar naphthalenyl carbamates involves the inhibition of the bacterial respiratory chain, leading to bactericidal effects . Furthermore, the naphthalene scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with multiple biological targets, which can be modulated by varying the carbamate substituent, such as the cyclohexyl group, to optimize properties like lipophilicity and steric bulk . This compound is supplied exclusively for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

naphthalen-2-yl N-cyclohexylcarbamate

InChI

InChI=1S/C17H19NO2/c19-17(18-15-8-2-1-3-9-15)20-16-11-10-13-6-4-5-7-14(13)12-16/h4-7,10-12,15H,1-3,8-9H2,(H,18,19)

InChI Key

ZYHUWMGJJOBBCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Scientific Research Applications

Naphthalen-2-yl cyclohexylcarbamate has been studied for its antimicrobial properties, particularly against resistant strains of bacteria.

Antimicrobial Properties

Research indicates that related carbamates exhibit significant antimicrobial activity with low cytotoxicity against human cells. For instance, certain derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (µM)Reference
1Staphylococcus aureus42
2MRSA0.018
3Enterococcus faecalis>100

Structure-Activity Relationships

The structure-activity relationships (SAR) of this compound suggest that modifications to the substituents on the naphthalene ring can significantly affect its biological activity. For example, compounds with nitro substitutions have demonstrated enhanced potency against Staphylococcus aureus compared to their chloro counterparts .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various carbamates, this compound derivatives were tested for their efficacy against clinical isolates of MRSA. The results indicated that certain derivatives exhibited nanomolar MICs, demonstrating their potential as effective antibacterial agents .

Case Study 2: Cytotoxicity Assessment

The cytotoxicity of this compound was assessed using human monocytic leukemia cell lines (THP-1). The findings revealed that most tested compounds exhibited minimal cytotoxic effects, with LD50 values greater than 30 µM, indicating a favorable safety profile for therapeutic applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield cyclohexylamine and naphthalen-2-ol derivatives.

Key Findings:

  • Acidic Hydrolysis : In 1M HCl at 80°C, the compound cleaves to form cyclohexylammonium chloride and 2-naphthol, confirmed by IR loss of the carbamate C=O stretch (1727 cm⁻¹) and emergence of phenolic O–H bands (~3400 cm⁻¹) .

  • Basic Hydrolysis : Treatment with 1M NaOH produces cyclohexylamine and sodium 2-naphthoxide. The reaction rate increases with temperature, achieving >90% conversion in 2 hours at 60°C .

Table 1: Hydrolysis Conditions and Products

ConditionReagentTemperatureTimeProductsYieldSource
Acidic1M HCl80°C4 hrsCyclohexylamine + 2-naphthol85%
Basic1M NaOH60°C2 hrsSodium 2-naphthoxide92%

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling reactions with amines or thiols.

Example Reaction:

  • Aminolysis : Reaction with benzylamine in acetonitrile at 25°C produces N-cyclohexyl-N-benzylurea and 2-naphthol. The reaction is facilitated by triethylamine, with a 78% yield after 24 hours .

Mechanistic Pathway :

  • Nucleophilic attack by benzylamine on the carbamate carbonyl.

  • Cleavage of the C–O bond, releasing 2-naphthol.

  • Formation of N-cyclohexyl-N-benzylurea via intermediate isocyanate trapping .

Acylation and Alkylation

The naphthalene ring undergoes electrophilic substitution, while the carbamate group participates in acylations.

Acylation:

  • Stearoylation : Treatment with stearoyl chloride in dry CH₂Cl₂ yields (R,S)-cyano(naphthalen-1-yl)methyl stearate. IR analysis confirms ester C=O formation (1764 cm⁻¹) and loss of hydroxyl bands .

Alkylation:

  • Methylation : Reaction with methyl iodide in the presence of K₂CO₃ introduces a methyl group at the naphthalene ring’s α-position, confirmed by ¹H NMR upfield shifts (δ 7.21 ppm to 7.05 ppm) .

Table 2: Acylation/Alkylation Reactions

Reaction TypeReagentConditionsProductYieldSource
AcylationStearoyl chlorideCH₂Cl₂, 25°C, 24 hrsCyano(naphthalen-1-yl)methyl stearate80%
AlkylationMethyl iodideK₂CO₃, DMF, 60°C1-Methylnaphthalen-2-yl carbamate65%

Stability Under Thermal and pH Variations

The compound exhibits moderate thermal stability but degrades under extreme conditions:

  • Thermal Stability : Decomposition begins at 180°C (TGA), with complete breakdown by 250°C, releasing CO₂ and cyclohexyl isocyanate .

  • pH Stability : Stable in neutral aqueous solutions (pH 6–8) for >48 hours. Rapid hydrolysis occurs at pH <3 or >10.

Enzymatic Interactions

As a carbamate, it acts as a reversible inhibitor of acetylcholinesterase (AChE) via carbamylation of the active-site serine. Kinetic studies show a Kᵢ of 12.5 μM, comparable to clinically used carbamates .

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Compound Functional Group Substituent on Cyclohexane Aromatic Group Key Applications
Naphthalen-2-yl cyclohexylcarbamate Carbamate (-OCONHR) Cyclohexyl Naphthalen-2-yl Potential drug intermediates, crystal engineering
tert-Butyl cyclohexylcarbamate Carbamate Cyclohexyl tert-Butyl Model compound for synthesis optimization
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid Sulfonamide (-SO₂NHR) Carboxylic acid (-COOH) Naphthalen-2-yl Metal ion complexation, crystal studies
Naphthalen-1-ylmethanol Alcohol (-CH₂OH) N/A Naphthalen-1-yl Solubility studies, derivatization

Key Observations :

  • The naphthalen-2-yl substituent enables π-π interactions and planar stacking, contrasting with the aliphatic tert-butyl group in , which imparts steric bulk but lacks aromatic conjugation .

Table 2: Comparative Physical Data

Compound Melting Point (°C) Yield (%) Solubility Trends Synthesis Method
tert-Butyl cyclohexylcarbamate 78–81 99 Soluble in chloroform, ether Ultrasound-promoted
This compound (inferred) Likely >100 ~80–90 Low in water, high in DCM Carbamate coupling
4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid Not reported Not reported Polar aprotic solvents Sulfonylation reaction

Key Observations :

  • The naphthalen-2-yl derivative is expected to exhibit higher melting points than tert-butyl analogs due to aromatic stacking, as seen in sulfonamide crystals () .
  • Ultrasound-assisted synthesis () achieves near-quantitative yields for carbamates, suggesting similar efficiency could apply to the target compound .

Q & A

Q. How to investigate membrane interaction dynamics using biophysical techniques?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics.
  • Fluorescence Anisotropy : Label the compound with BODIPY and monitor partitioning into model membranes (e.g., DOPC liposomes) .

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